(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile
Description
(2,2-Dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile (CAS: 65413-43-6) is a heterocyclic compound featuring a thiopyran ring substituted with two methyl groups at the 2-position and a propanedinitrile (malononitrile) moiety at the 4-ylidene position. Its molecular formula is C₁₁H₁₂N₂S, and it is recognized by synonyms such as ZINC04795674 and AC1MX0RT . The compound’s structure combines a sulfur-containing six-membered ring with electron-withdrawing dinitrile groups, which may confer unique electronic properties, making it of interest in materials science or pharmaceutical synthesis.
Properties
CAS No. |
65413-44-7 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-(2,2-dimethylthian-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H12N2S/c1-10(2)5-8(3-4-13-10)9(6-11)7-12/h3-5H2,1-2H3 |
InChI Key |
PLMCFEWYJYJFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C#N)C#N)CCS1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile typically involves the reaction of 2,2-dimethyltetrahydro-4H-thiopyran-4-one with malononitrile under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The thiopyran ring can undergo substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(i) Aromatic Propanedinitrile Derivatives
- Example : [(2-Chlorophenyl)methylene]propanedinitrile (CS gas, CAS: 2698-41-1)
- Structure : Benzene ring substituted with a chlorine atom and a propanedinitrile group.
- Key Differences : Unlike the thiopyran core in the target compound, CS gas has an aromatic benzene ring, reducing ring strain but increasing planar rigidity. The chlorine substituent enhances electrophilicity, contributing to its use as a riot control agent .
(ii) Thiopyran-Based Propanedinitriles
- Example : 2-[2-(4-Methylphenyl)-1,1-dioxo-6-phenyl-4H-1-thiopyran-4-ylidene]propanedinitrile (CAS: 135215-38-2)
- Structure : Thiopyran ring modified with sulfone (1,1-dioxo) groups and aromatic substituents (4-methylphenyl, phenyl).
- Key Differences : The sulfone groups increase polarity and oxidative stability compared to the sulfide in the target compound. Additional phenyl groups may enhance π-stacking interactions, relevant for optoelectronic applications .
(iii) Heterocyclic Malononitrile Derivatives
- Example: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Structure: Nucleotide analog with a propanedinitrile group attached to a complex sugar-phosphate backbone. Key Differences: The presence of a sugar moiety and phosphate linker distinguishes this compound’s biological utility (e.g., antisense oligonucleotides) from the simpler thiopyran-based target compound .
Physicochemical and Functional Properties
Electronic Effects :
- The target compound’s thiopyran ring provides moderate electron-withdrawing effects, whereas CS gas’s chlorophenyl group creates stronger electrophilicity, explaining its irritant properties .
- Sulfone groups in the derivative (CAS: 135215-38-2) increase solubility in polar solvents compared to the parent compound .
Stability :
- The dimethyl groups on the thiopyran ring may sterically hinder oxidation, enhancing stability relative to unsubstituted analogs.
Research and Industrial Relevance
- CS Gas : Widely studied for its lachrymatory effects due to rapid reaction with nucleophiles (e.g., thiols in proteins) .
- Thiopyran Derivatives : The target compound’s analogs are explored in dye-sensitized solar cells (DSSCs) due to their charge-transfer capabilities .
- Biological Analogs: Propanedinitrile-containing nucleotides (e.g., ) highlight the versatility of malononitrile in drug design .
Biological Activity
The compound (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile , with the CAS number 2323-13-9, is a member of the thiopyran family and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Formula: C₇H₁₂OS
Molecular Weight: 144.24 g/mol
Structure: The compound features a tetrahydrothiopyran ring, which is significant in determining its biological interactions.
Research indicates that compounds similar to (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile exhibit various biological activities, particularly in the context of infectious diseases. The following mechanisms have been observed:
- Reactive Oxygen Species (ROS) Modulation: Compounds that interact with thiol redox metabolism can induce oxidative stress in pathogens, leading to cell death. This is particularly relevant for trypanosomatids and Plasmodium species .
- Enzyme Inhibition: The compound may act as an allosteric inhibitor of key enzymes involved in parasite metabolism, disrupting their homeostatic balance and leading to increased ROS levels .
Antiparasitic Activity
Recent studies have highlighted the potential of thiopyran derivatives against tropical diseases such as malaria and leishmaniasis. For instance:
- In Vitro Studies: Compounds were tested against intracellular amastigotes of Leishmania, showing effective cytotoxicity with EC₅₀ values below 10 μM .
- Comparative Efficacy: The activity was compared against standard treatments like amphotericin B and chloroquine, establishing a baseline for evaluating new therapeutic candidates .
Cytotoxicity and Safety Profile
The safety profile of (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile is critical for its application in medicinal chemistry. Preliminary data suggest:
- Skin Irritation Potential: Similar compounds have been noted to cause skin irritation and serious eye damage; thus, careful handling is advised .
Study 1: Antileishmanial Activity
A study evaluated the antileishmanial activity of various thiopyran derivatives. The results indicated that certain modifications to the thiopyran structure significantly enhanced efficacy against Leishmania parasites. The EC₅₀ values were determined using the MTT assay, demonstrating potent activity at low concentrations.
Study 2: Antiplasmodial Activity
Another research effort focused on the antiplasmodial properties of thiopyran derivatives. Compounds were screened for their ability to inhibit Plasmodium growth in vitro. Results showed promising activity with several compounds achieving EC₅₀ values indicative of high potency.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
